2-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-4-yl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
The compound “2-(4-Oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)isoindole-1,3-dione” is a complex organic molecule that contains several heterocyclic rings including a benzothiolo, pyrimidin, and isoindole ring . The presence of these rings suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The benzothiolo and pyrimidin rings are likely to contribute to the stability of the molecule, while the isoindole ring may influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in its structure. The presence of the keto group (C=O) and the sulfur atom in the benzothiolo ring could make it reactive towards nucleophiles .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of angular isoindole-dione derivatives via the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid was studied, providing insights into molecular structures and dynamic behaviors. One derivative underwent X-ray structural analysis, demonstrating the utility of these compounds in further chemical research (Vasilin et al., 2015).
Anticonvulsant Activities
- A study on the synthesis of 5-(isoindole-1,3-dione) pyrimidinones revealed their potential anticonvulsant activities. The work involved cycloaddition reactions leading to novel compounds tested in vivo, highlighting the therapeutic applications of these derivatives (Sharma et al., 2016).
Protoporphyrinogen Oxidase Inhibitors
- Novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones were synthesized and found to exhibit high protoporphyrinogen oxidase inhibiting activity, outperforming control compounds. This suggests their potential as herbicides, with specific derivatives showing promise for weed control in wheat fields (Jiang et al., 2011).
Herbicide Development
- The crystal structure of flumioxazin, a herbicide related to the compound , was elucidated to understand its interaction mechanisms. The study underscores the significance of structural analysis in designing more effective herbicides (Park et al., 2015).
Novel Synthesis Methods
- An innovative synthesis method for a novel N-phenylphthalimide compound with significant herbicidal activity was developed, showcasing the chemical versatility and potential agricultural applications of these compounds (Hai, 2007).
Future Directions
Properties
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-16-10-5-1-2-6-11(10)17(23)21(16)20-9-19-15-14(18(20)24)12-7-3-4-8-13(12)25-15/h1-2,5-6,9H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJYFFQVOPEQCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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